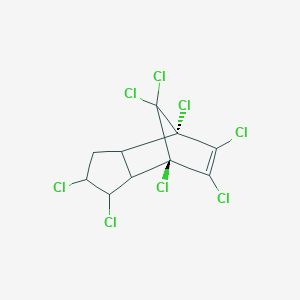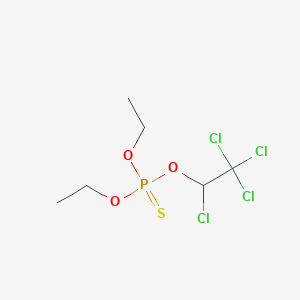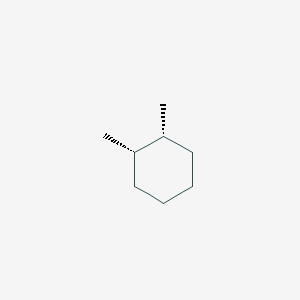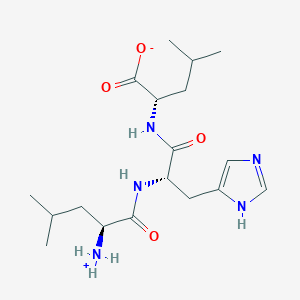![molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4](/img/structure/B165984.png)
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea
Vue d'ensemble
Description
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential use in various scientific research applications. In
Applications De Recherche Scientifique
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications include:
1. Cancer Research: This compound has shown potential in cancer research as it has been found to inhibit the growth of cancer cells.
2. Neurological Disorders: This compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been found to have anti-inflammatory properties, which makes it a potential candidate for treating various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to the desired effect of the compound, such as the inhibition of cancer cell growth or the reduction of inflammation.
Effets Biochimiques Et Physiologiques
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of cancer cell growth
2. Reduction of inflammation
3. Improvement in cognitive function
4. Reduction in oxidative stress
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has various advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent compound with a high level of activity.
2. It has a specific mechanism of action, which makes it a valuable tool in scientific research.
3. It has been extensively studied, and its effects are well-documented.
Some of the limitations of this compound include:
1. It can be difficult to synthesize, which can limit its availability for lab experiments.
2. It may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are various future directions for the study of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea. Some of the most notable directions include:
1. Further studies on the potential use of this compound in cancer research, including clinical trials.
2. Investigation of the compound's potential in treating neurological disorders.
3. Development of more efficient synthesis methods for this compound.
4. Exploration of the compound's potential in treating other diseases such as autoimmune disorders.
Conclusion:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a valuable compound with unique properties that make it a valuable tool in scientific research. Its potential use in cancer research, neurological disorders, and inflammation has been extensively studied, and its effects are well-documented. While there are limitations to its use, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential.
Propriétés
Numéro CAS |
137783-15-4 |
|---|---|
Nom du produit |
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
Formule moléculaire |
C19H30N4O2S2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
1-[4-(cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
InChI |
InChI=1S/C19H30N4O2S2/c24-27(25,23-19(26)22-16-10-6-3-7-11-16)18-14-20-13-12-17(18)21-15-8-4-1-2-5-9-15/h12-16H,1-11H2,(H,20,21)(H2,22,23,26) |
Clé InChI |
FIIQKQAZIRPFIC-UHFFFAOYSA-N |
SMILES isomérique |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
SMILES canonique |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Autres numéros CAS |
137783-15-4 |
Synonymes |
BM 11 BM-11 N-((4-cycloheptylamino-3-pyridyl)sulfonyl)-N'-(cyclohexyl)thiourea |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

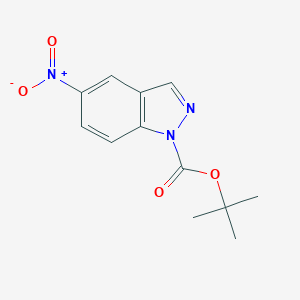
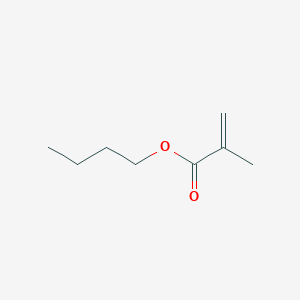
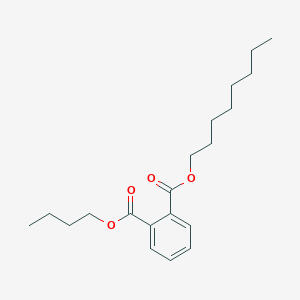
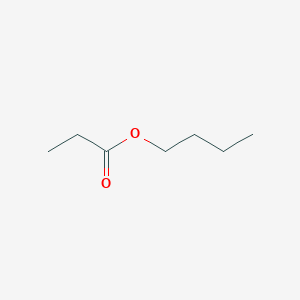
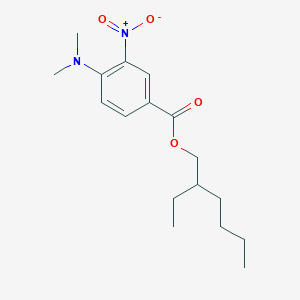
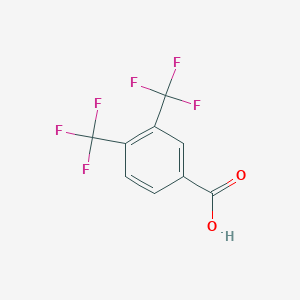
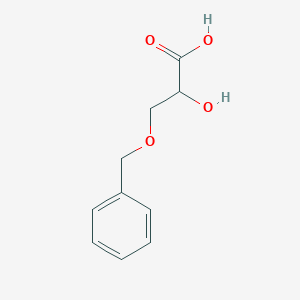
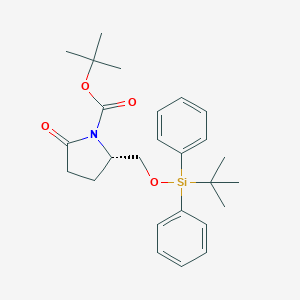
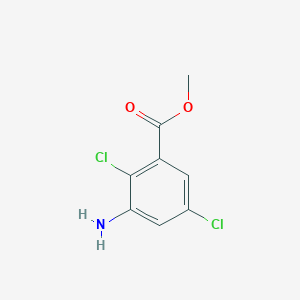
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
